molecular formula C11H16BNO4S B1417797 (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 871333-01-6

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1417797
CAS No.: 871333-01-6
M. Wt: 269.13 g/mol
InChI Key: IWOBOEZYVVBMGG-UHFFFAOYSA-N
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Description

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a methyl group at the ortho position and a pyrrolidine sulfonamide moiety at the para position relative to the boronic acid group. Its molecular formula is C₁₁H₁₅BNO₄S (calculated based on structural analogs in –14). The compound’s unique substituents influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name

(2-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOBOEZYVVBMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657427
Record name [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871333-01-6
Record name [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-(pyrrolidin-1-ylsulphonyl)benzeneboronic acid
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Preparation Methods

Sulfonylation of Aromatic Precursors

The initial step involves sulfonylation of methyl-substituted benzene derivatives, such as 2-methylphenol or 2-methylbenzene, with pyrrolidin-1-ylsulfonyl chloride. This reaction is typically performed under basic conditions to generate the sulfonyl chloride intermediate, which then reacts with the aromatic substrate.

Reaction Conditions:

  • Reagents: Pyrrolidin-1-ylsulfonyl chloride, base (e.g., pyridine or triethylamine)
  • Solvent: Dichloromethane or acetonitrile
  • Temperature: 0°C to room temperature
  • Yield: Typically 70-85%

Functionalization of the Aromatic Ring for Cross-Coupling

The sulfonylated aromatic is then halogenated (bromination or chlorination) at the position ortho or para to the sulfonyl group, often using N-bromosuccinimide (NBS) or similar halogenating agents, to generate a suitable electrophilic partner for Suzuki coupling.

Formation of the Boronic Acid Derivative

Synthesis of the Boronic Acid

The boronic acid moiety can be synthesized via:

  • Direct borylation of aromatic halides using boron reagents like boron tribromide (BBr₃) or boron trichloride (BCl₃), followed by hydrolysis.
  • Miyaura borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, under inert atmosphere and elevated temperature.

Typical Borylation Conditions

Method Reagents Catalyst Solvent Temperature Yield
Miyaura borylation Aryl halide + B₂pin₂ Pd(dppf)Cl₂ Dioxane or DMF 80-120°C 75-90%

This method provides high regioselectivity and functional group tolerance, suitable for complex aromatic systems.

Cross-Coupling to Obtain the Final Compound

Suzuki–Miyaura Coupling

The key step involves coupling the halogenated sulfonyl aromatic with the synthesized boronic acid derivative.

Typical Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
  • Base: Cesium carbonate, potassium phosphate, or sodium tert-butoxide
  • Solvent: 1,4-Dioxane, DMF, or a mixture
  • Temperature: 80-120°C
  • Atmosphere: Inert (argon or nitrogen)

Example:

  • Reacting 2-bromophenyl sulfonyl derivative with the boronic acid in dioxane with cesium carbonate at 100°C for 6 hours yields the target compound with yields around 74-95%.

Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate coupling reactions, often reducing reaction times to less than an hour while maintaining high yields.

Purification and Characterization

Post-synthesis purification typically involves:

  • Flash chromatography using silica gel
  • Recrystallization from suitable solvents
  • Confirmatory analysis via NMR, MS, and HPLC to ensure purity (>95%)

Data Summary Table

Step Method Reagents Conditions Typical Yield Notes
Aromatic sulfonylation Sulfonylation Pyrrolidin-1-ylsulfonyl chloride, base 0°C to RT 70-85% Forms sulfonyl chloride intermediate
Halogenation Electrophilic aromatic substitution NBS or NCl₃ Room temp 80-90% Ortho/para to sulfonyl group
Borylation Miyaura borylation B₂pin₂, Pd catalyst 80-120°C 75-90% Regioselective for aromatic halides
Cross-coupling Suzuki reaction Boronic acid, Pd catalyst, base 80-120°C 74-95% Final step to form target compound

Notes and Observations

  • Reaction Atmosphere: Most steps require an inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Catalyst Choice: Pd(dppf)Cl₂ is preferred for its high efficiency and tolerance to functional groups.
  • Solvent Systems: Dioxane and DMF are the most common solvents, often mixed with water or ethanol.
  • Temperature Control: Elevated temperatures (80-120°C) are essential for optimal yields, especially in borylation and coupling steps.
  • Purity and Yield: The overall synthetic route yields the target compound with purity exceeding 95%, suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pyrrolidin-1-ylsulfonyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Features
Target Compound 2-CH₃, 5-pyrrolidinylsulfonyl C₁₁H₁₅BNO₄S Methyl (electron-donating), pyrrolidine sulfonamide (bulky, H-bond donor)
(2-Methoxy-5-(pyrrolidinylsulfonyl)phenyl)boronic acid 2-OCH₃, 5-pyrrolidinylsulfonyl C₁₁H₁₅BNO₅S Methoxy (electron-donating), similar sulfonamide group
(2-Fluoro-5-(piperidinylsulfonyl)phenyl)boronic acid 2-F, 5-piperidinylsulfonyl C₁₁H₁₄BFNO₄S Fluoro (electron-withdrawing), 6-membered piperidine ring
Phenylboronic acid No substituents C₆H₇BO₂ Baseline for comparison; minimal steric hindrance

Structural Implications :

  • Electron Effects: The methyl group (target) is less electron-donating than methoxy (analog in ) but more lipophilic.
  • Sulfonamide Group: Enhances water solubility compared to non-sulfonated analogs and may participate in hydrogen bonding with enzymes (e.g., β-lactamases) .

Physicochemical Properties

Solubility and Lipophilicity
  • Target Compound : The pyrrolidine sulfonamide likely improves aqueous solubility compared to highly aromatic analogs like pyren-1-yl boronic acid (), which precipitates in RPMI medium due to low solubility .
  • Methoxy Analogs : Methoxy groups (e.g., ) increase polarity but may reduce membrane permeability compared to methyl .
  • Fluorinated Analogs : Fluorine substitution () can enhance metabolic stability but may reduce solubility due to increased hydrophobicity .
Oxidation and Hydrolysis Rates
  • Boronic esters with bulky diols (e.g., pinacol) oxidize faster than those with neopentyl glycol (). The target’s free boronic acid form is expected to hydrolyze faster than its esterified analogs but slower than phenylboronic acid due to steric protection from the sulfonamide group .
Enzyme Inhibition
  • β-Lactamase Inhibition : Boronic acids like vaborbactam (Ki = 0.004 µM) act as β-lactamase inhibitors via covalent binding to serine residues . The target’s sulfonamide group may mimic these interactions, but its bulkier structure could reduce affinity compared to triazole-containing derivatives .
  • HDAC Inhibition: A methoxyethylphenoxy boronic acid () showed IC₅₀ = 1 µM for fungal histone deacetylase (HDAC).
Antiproliferative Effects
  • Polyaromatic boronic acids (e.g., phenanthren-9-yl boronic acid, IC₅₀ = 0.225 µM) exhibit strong antiproliferative activity but suffer from solubility issues (). The target’s sulfonamide group may improve solubility, though its methyl group could reduce potency compared to electron-withdrawing substituents .

Key Research Findings and Data Tables

Table 1: Oxidation Rates of Boronic Acid Derivatives (Adapted from )

Compound Diol Component Time to 50% Oxidation (min) Relative Affinity to PBA
Phenylboronic acid pinacol ester Pinacol 10 12.1
Phenylboronic acid (free) N/A 22 N/A
Neopentyl glycol ester Neopentyl glycol 27 0.30

Note: The target compound’s oxidation rate is expected to fall between pinacol esters (fast) and free boronic acids (slower) due to steric effects .

Biological Activity

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, with the chemical formula C11_{11}H16_{16}BNO4_4S and CAS number 871333-01-6, is a boronic acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted by a methyl group and a pyrrolidin-1-ylsulfonyl moiety. This unique structure enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

PropertyValue
Molecular FormulaC11_{11}H16_{16}BNO4_4S
Molecular Weight269.1 g/mol
Melting PointNot specified
SolubilitySoluble in alcohol

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles through its boronic acid group. This property is particularly useful in enzyme inhibition and molecular recognition processes. The pyrrolidin-1-ylsulfonyl group may enhance the compound's binding affinity to biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The boronic acid group can inhibit proteasomes by mimicking the natural substrate.
  • Molecular Recognition : It can selectively bind to specific biomolecules, facilitating targeted drug delivery.

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting the proteasome pathway. For instance, compounds like bortezomib have shown effectiveness in treating multiple myeloma through similar mechanisms .

Antibacterial Activity

Boronic acids have been noted for their antibacterial properties against various pathogens. In vitro studies suggest that this compound may exhibit activity against Gram-positive bacteria, although specific data on this compound's efficacy is limited .

Antiviral Activity

Some boronic acids have demonstrated antiviral effects by interfering with viral replication processes. While detailed studies on this specific compound are sparse, the potential for antiviral applications exists based on the broader class of boronic acids .

Case Studies

  • Inhibition of Proteasome Activity : A study demonstrated that derivatives of boronic acids could effectively inhibit proteasome activity in cancer cells, leading to apoptosis. This suggests that this compound may have similar effects due to its structural properties .
  • Antimicrobial Testing : In another study focusing on various phenylboronic acids, compounds showed varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Further research is needed to establish the specific effectiveness of this compound against such pathogens .

Comparison with Similar Compounds

Compound NameBiological Activity
3-(Pyrrolidin-1-ylsulfonyl)phenylboronic acidAnticancer properties
5-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acidAntibacterial and antiviral activity
3-(N-Ethylsulfamoyl)phenylboronic acidModerate anticancer effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid?

  • Methodology : Synthesis typically involves sequential functionalization of the phenyl ring. Key steps include sulfonylation of pyrrolidine at the 5-position, followed by boronic acid introduction via Miyaura borylation. Reaction conditions (e.g., Pd catalysis, temperature, solvent) must be optimized to avoid side reactions. Structural confirmation requires 1^1H/13^{13}C NMR and mass spectrometry .
  • Critical Parameters : Control of pH and temperature during sulfonylation ensures regioselectivity. Use anhydrous conditions prevents boronic acid hydrolysis.

Q. How should researchers characterize purity and structural integrity?

  • Analytical Techniques :

  • HPLC/LC-MS/MS : Quantify impurities (e.g., residual boronic acids, sulfonamide byproducts) with detection limits <1 ppm, validated per ICH guidelines .
  • NMR Spectroscopy : Confirm boronic acid moiety (B-OH signals) and sulfonamide linkage (SO2_2-N coupling in pyrrolidine) .
  • Elemental Analysis : Verify boron content (~4.2% theoretical for C11_{11}H15_{15}BN2_2O4_4S) .

Q. What are the storage and handling protocols for this compound?

  • Storage : Store at 2–8°C in inert, anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis or oxidation. Use amber vials to limit light exposure .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Waste must be segregated for specialized disposal .

Advanced Research Questions

Q. How does the pyrrolidine sulfonyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing sulfonamide group enhances electrophilicity of the boronic acid, improving Suzuki-Miyaura coupling efficiency. Computational studies (DFT) suggest reduced activation energy for transmetalation compared to non-sulfonylated analogs .
  • Experimental Validation : Compare coupling yields with phenylboronic acid controls under identical conditions (e.g., Pd(OAc)2_2, SPhos ligand, K2_2CO3_3) .

Q. What strategies mitigate oxidative degradation during biological assays?

  • Oxidation Kinetics : The sulfonamide substituent slows H2_2O2_2-mediated oxidation compared to pinacol boronic esters. Monitor degradation via 1^1H NMR (phenol formation) and adjust assay buffers (pH 7.4, 25°C) to stabilize the boronic acid .
  • Stabilizers : Co-administration with diols (e.g., mannitol) shifts equilibrium toward the boronic ester, reducing free acid oxidation .

Q. Can this compound act as a protease inhibitor via boronate complexation?

  • Binding Studies : Surface plasmon resonance (SPR) reveals affinity for serine proteases (e.g., thrombin) through reversible boronate-ester formation with catalytic serine. Competitive assays using fluorogenic substrates quantify inhibition constants (Ki_i) .
  • Selectivity : Compare with methylphenylboronic acid; the sulfonamide group enhances selectivity for proteases with adjacent hydrophobic pockets .

Q. How do structural modifications impact biological activity?

  • SAR Analysis :

ModificationImpact
Methyl at 2-position Enhances metabolic stability (reduced CYP450 interaction) .
Pyrrolidine sulfonyl Improves solubility and target binding via H-bonding with sulfonyl oxygen .
  • Testing : Use in vitro cytotoxicity assays (e.g., MEC1 leukemia cells) and measure IC50_{50} shifts relative to analogs .

Data Contradiction Analysis

Q. Why do oxidation rates vary across boronic acid derivatives in ROS-rich environments?

  • Conflict : reports faster oxidation for pinacol esters vs. free acids, but sulfonamide-substituted boronic acids show intermediate stability.
  • Resolution : The sulfonamide’s electron-withdrawing effect stabilizes the transition state for oxidation, while steric hindrance from pyrrolidine slows hydrolysis. Use ARS affinity assays to rank diol-boronic acid interactions and correlate with oxidation rates .

Methodological Recommendations

  • Computational Modeling : Employ molecular docking (AutoDock Vina) to predict binding modes with target enzymes, guided by SPR data .
  • In Vivo Studies : Use 18^{18}F-labeled analogs for PET imaging to track biodistribution and boronic acid stability in live models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
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(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

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